

Application Note: Spectrophotometric Determination of Nickel Using (2,2')-Furildioxime

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Compound of Interest

Compound Name: (2,2')-Furildioxime

CAS No.: 522-27-0

Cat. No.: B607570

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Abstract

This application note provides a detailed protocol for the sensitive and selective spectrophotometric determination of nickel (II) ions using **(2,2')-Furildioxime**. The method is based on the formation of a stable, colored complex between nickel and **(2,2')-Furildioxime** in an alkaline medium. This guide offers a comprehensive, step-by-step methodology suitable for researchers, scientists, and professionals in drug development and quality control. It delves into the chemical principles, experimental parameters, and data analysis, ensuring scientific integrity and reproducibility.

Introduction

Nickel is a transition metal of significant industrial and biological importance.[1] Its determination is crucial in various fields, including environmental monitoring, metallurgy, and pharmaceutical analysis. While sophisticated analytical techniques like atomic absorption spectroscopy exist, spectrophotometry offers a cost-effective, accessible, and reliable alternative for quantifying nickel concentrations.[2]

(2,2')-Furildioxime is a highly selective organic reagent that reacts with a limited number of metal ions.[2] In an alkaline environment, it forms a distinctively colored complex with nickel(II) ions, which can be quantified using a spectrophotometer. This method is noted for its simplicity and sensitivity.[2] However, the resulting nickel-furildioxime complex is sparingly soluble in aqueous solutions, which can pose a challenge.[2] To overcome this, the protocol can be adapted either by extracting the complex into an organic solvent or by utilizing a micellar medium to solubilize it, thereby enhancing the stability and reproducibility of the measurement.[2]

This application note will detail both a liquid-liquid extraction method and a micellar solubilization approach, providing the user with flexible options depending on available resources and sample matrix.

Principle of the Method

The spectrophotometric determination of nickel using **(2,2')-Furildioxime** is based on the formation of a stable, colored chelate complex. Nickel(II) ions react with two molecules of **(2,2')-Furildioxime** in an alkaline medium to form a yellow- to red-colored complex. The intensity of the color is directly proportional to the concentration of nickel in the sample, following the Beer-Lambert Law.

The reaction is optimized at a specific pH to ensure complete complex formation and to minimize interferences.[2] The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λ_{max}), which is approximately 480-495 nm, depending on the solvent system used.[1][2]

Materials and Reagents

Instrumentation

- UV-Visible Spectrophotometer (double beam recommended)
- Matched quartz or glass cuvettes (1 cm path length)
- pH meter
- Analytical balance

- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- Separatory funnels (for extraction method)

Reagents and Chemicals

- **Standard Nickel(II) Solution (1000 µg/mL):** Dissolve a precisely weighed amount of high-purity nickel salt (e.g., NiCl₂·6H₂O or (NH₄)₂SO₄·NiSO₄·6H₂O) in deionized water. For example, dissolve 0.673 g of ammonium nickel(II) sulfate hexahydrate in deionized water and dilute to 100 mL in a volumetric flask.
- **(2,2')-Furildioxime Solution (0.1% w/v):** Dissolve 0.1 g of **(2,2')-Furildioxime** (C₁₀H₈N₂O₄) in 100 mL of a suitable solvent. For the extraction method, ethanol or acetone can be used. For the micellar method, prepare in the micellar solution.
- **Ammonia-Ammonium Chloride Buffer (pH 9.0):** Prepare by mixing appropriate volumes of aqueous ammonia and ammonium chloride solutions. Adjust the pH to 9.0 using a pH meter.
- **Chloroform (CHCl₃):** Analytical reagent grade (for extraction method).
- **Brij-35 Solution (5% w/v):** Dissolve 5 g of Brij-35 (a non-ionic surfactant) in 100 mL of deionized water (for micellar method).
- **Deionized Water:** High purity, for all aqueous solution preparations.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction Method

This protocol is suitable for samples where extraction into an organic solvent is preferred to concentrate the analyte and remove water-soluble interferences.

Step-by-Step Procedure:

- **Preparation of Calibration Standards:** Prepare a series of standard nickel solutions (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL) by diluting the stock 1000 µg/mL nickel solution with deionized water.

- **Sample Preparation:** Take a known volume of the sample solution containing nickel in the expected linear range into a separatory funnel.
- **pH Adjustment:** Add 5 mL of the ammonia-ammonium chloride buffer (pH 9.0) to the separatory funnel.
- **Complex Formation:** Add 2 mL of the 0.1% **(2,2')-Furildioxime** solution and mix well. Allow the solution to stand for 10-15 minutes to ensure complete complex formation.
- **Extraction:** Add 10 mL of chloroform to the separatory funnel. Shake vigorously for 2 minutes. Allow the layers to separate.
- **Collection of Organic Phase:** Drain the lower chloroform layer containing the nickel-furildioxime complex into a clean, dry beaker or volumetric flask.
- **Absorbance Measurement:** Measure the absorbance of the chloroform extract at the λ_{\max} (approximately 495 nm) against a reagent blank prepared in the same manner but without the nickel standard or sample.^[1]
- **Calibration Curve:** Plot the absorbance values of the standard solutions versus their corresponding concentrations to construct a calibration curve.
- **Sample Analysis:** Determine the concentration of nickel in the sample by comparing its absorbance to the calibration curve.

Protocol B: Micellar Solubilization Method

This protocol offers a simpler and more environmentally friendly alternative by avoiding the use of organic solvents.^[2]

Step-by-Step Procedure:

- **Preparation of Calibration Standards:** Prepare a series of standard nickel solutions (e.g., 0.02, 0.1, 0.5, 1.0, 5.0, 10.0 $\mu\text{g/mL}$) by diluting the stock 1000 $\mu\text{g/mL}$ nickel solution with deionized water.^[2]
- **Sample Preparation:** Pipette a known volume of the sample solution into a 25 mL volumetric flask.

- **Addition of Reagents:** To the volumetric flask, add 5 mL of the ammonia-ammonium chloride buffer (pH 9.0) and 2 mL of the 5% Brij-35 solution.
- **Complex Formation:** Add 1 mL of the 0.1% **(2,2')-Furildioxime** solution (prepared in the Brij-35 solution). Dilute to the mark with deionized water and mix thoroughly.
- **Incubation:** Allow the solution to stand at room temperature ($25 \pm 5^\circ\text{C}$) for 10-15 minutes for the color to develop fully.[\[2\]](#)
- **Absorbance Measurement:** Measure the absorbance of the solution at the λ_{max} (approximately 480 nm) against a reagent blank.[\[2\]](#)
- **Calibration Curve:** Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
- **Sample Analysis:** Determine the nickel concentration in the sample from the calibration curve.

Data Presentation and Analysis

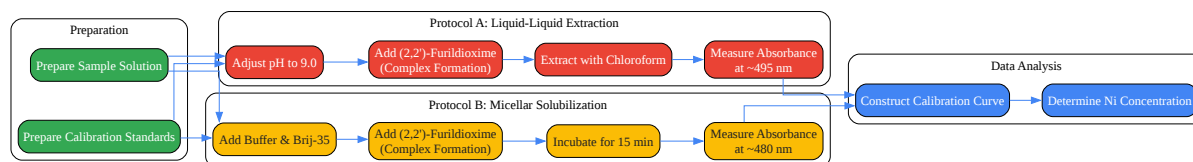
Parameter	Liquid-Liquid Extraction Method	Micellar Solubilization Method	Reference
λ_{max}	~495 nm	~480 nm	[1] [2]
pH	7.0 - 9.0	9.0	[1] [2]
Linear Range	Varies with extraction efficiency	0.02 - 10 $\mu\text{g/mL}$	[2]
Molar Absorptivity	$\sim 0.75 \times 10^2 \text{ L mol}^{-1} \text{ cm}^{-1}$	$\sim 6.0 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1] [2]
Sandell's Sensitivity	Not specified	0.01 ng cm^{-2}	[2]

Table 1: Comparison of key analytical parameters for the two protocols.

Interferences

The selectivity of **(2,2')-Furildioxime** for nickel is generally high. However, certain metal ions can interfere with the analysis. Cobalt, copper, and iron are known to be potential interfering ions in the spectrophotometric determination of nickel with furildioxime.[2] The interference from iron and copper can be minimized in the micellar method.[2] Cobalt interference may require a masking agent or a separation step for accurate results.[2] It is recommended to perform a validation study for specific sample matrices to assess potential interferences.

Experimental Workflow Diagrams



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Figure 1: General experimental workflow for the spectrophotometric determination of nickel using **(2,2')-Furildioxime**.

Conclusion

The spectrophotometric determination of nickel using **(2,2')-Furildioxime** is a robust and reliable method suitable for a wide range of applications. The choice between the liquid-liquid extraction and micellar solubilization protocols will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and laboratory resources. By carefully following the outlined procedures and considering potential interferences, accurate and precise quantification of nickel can be achieved.

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